1-A09, also known as Tilactase, is a beta-D-galactosidase enzyme derived from the fungus Aspergillus oryzae. It is primarily utilized for the treatment of lactose intolerance, facilitating the digestion of lactose by hydrolyzing it into glucose and galactose. The enzyme is administered in chewable tablet form and is taken before consuming lactose-containing foods. This compound has been classified under the Anatomical Therapeutic Chemical classification system with the code A09AA04, indicating its therapeutic use in digestive disorders related to lactose intolerance .
The synthesis of 1-A09 involves fermentation processes using Aspergillus oryzae, which naturally produces beta-D-galactosidase. The production typically occurs in controlled bioreactors where conditions such as temperature, pH, and nutrient availability are optimized to maximize enzyme yield.
The enzyme is isolated through purification techniques that may include precipitation, filtration, and chromatography. The final product is formulated into a chewable tablet that ensures stability and bioavailability when ingested. The enzyme's molecular weight is approximately 102,000 Daltons, and it consists of multiple domains that contribute to its catalytic activity .
1-A09 exhibits a complex three-dimensional structure characterized by a large monomeric multi-domain configuration. The core of the enzyme features a catalytic (alpha/beta)8-barrel domain, which is essential for its enzymatic function.
The protein structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its spatial arrangement and interactions at the molecular level. Specific structural data can be referenced from protein databases such as the Protein Data Bank .
The primary reaction catalyzed by 1-A09 involves the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose. This reaction can be represented as follows:
The enzymatic activity is influenced by various factors including substrate concentration, pH, temperature, and ionic strength. Optimal conditions for activity typically range around pH 6 to 7 and temperatures between 30°C and 50°C.
The mechanism of action for 1-A09 involves the binding of lactose to the active site of the enzyme, where it undergoes a series of conformational changes leading to the cleavage of the glycosidic bond between glucose and galactose. This process is facilitated by specific amino acid residues within the active site that stabilize the transition state during hydrolysis. The detailed kinetics of this reaction can be studied using Michaelis-Menten kinetics to determine parameters such as (Michaelis constant) and (maximum velocity) under varying conditions.
Relevant analyses include assessing thermal stability through differential scanning calorimetry and evaluating enzymatic activity through spectrophotometric assays.
1-A09 has significant applications in both clinical and food industries:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3